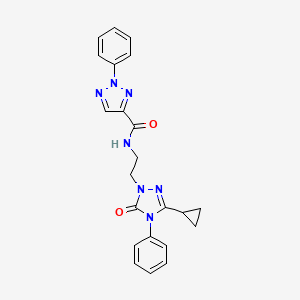
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple triazole moieties. The molecular formula is C18H17N5O2 with a molecular weight of 335.4 g/mol. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₂ |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 1396751-47-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the triazole ring plays a crucial role in binding to targets such as kinases and other proteins involved in cellular signaling pathways. For instance, studies have shown that modifications in the triazole structure can significantly affect the binding affinity and potency against various biological targets .
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against β-coronaviruses including SARS-CoV-2. The compound has been shown to inhibit CSNK2A2 kinase activity effectively, which is crucial for viral replication processes. In vitro assays demonstrated a fourfold increase in potency compared to related compounds .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. For example, derivatives of triazole compounds have been reported to possess significant antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties by inhibiting cell proliferation through various mechanisms. The interaction with specific enzymes involved in cell cycle regulation has been observed, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral load in cell cultures infected with MHV (Mouse Hepatitis Virus), indicating its potential for development as an antiviral drug .
- Antimicrobial Screening : In a series of tests involving various triazole derivatives, compounds similar to N-(2-(3-cyclopropyl...) were shown to exhibit promising antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Investigations into the anticancer effects revealed that certain modifications to the triazole structure increased selectivity for cancer cell lines while minimizing toxicity to normal cells.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-21(19-15-24-29(25-19)18-9-5-2-6-10-18)23-13-14-27-22(31)28(17-7-3-1-4-8-17)20(26-27)16-11-12-16/h1-10,15-16H,11-14H2,(H,23,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGPOVJQBWSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














